5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group on the pyridine ring.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butylthio)-2-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine is unique due to the combination of the tert-butylthio group and the pyrrolidin-1-yl group on the pyridine ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Properties
Molecular Formula |
C13H20N2S |
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Molecular Weight |
236.38 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-11-6-7-12(14-10-11)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
GSFADIBLRIIYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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